3-acetyl-3H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-3H-pyridin-4-one is a heterocyclic compound that features a pyridine ring substituted with an acetyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-3H-pyridin-4-one can be achieved through several methods. One common approach involves the reaction of pyridine with acetic anhydride under acidic conditions. Another method includes the use of Grignard reagents, where pyridine N-oxides react with acetic anhydride at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-3H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl group to other functional groups, such as alcohols.
Substitution: The acetyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
3-acetyl-3H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-3H-pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-acetyl-3H-pyridin-4-one include other pyridine derivatives such as 3-acetylpyridine and 4-acetylpyridine. These compounds share structural similarities but may differ in their chemical reactivity and biological activities .
Uniqueness
Its unique structure allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-acetyl-3H-pyridin-4-one |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4,6H,1H3 |
InChI Key |
JUIRGMABDBVBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=NC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.